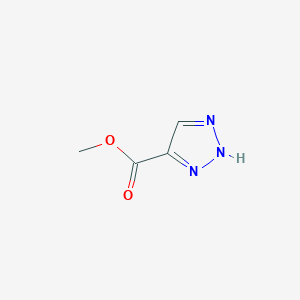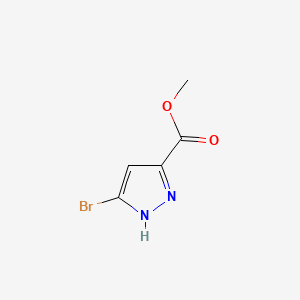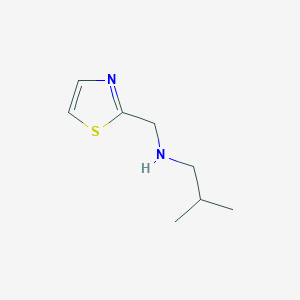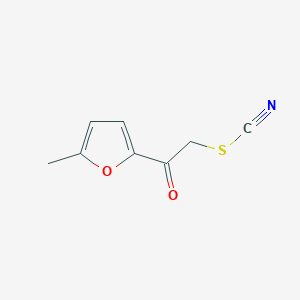
2-methoxy-N-(2-phenoxyethyl)ethanamine
Descripción general
Descripción
2-methoxy-N-(2-phenoxyethyl)ethanamine, also known as phenoxybenzamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of drugs called alpha-blockers, which work by blocking the action of certain neurotransmitters in the body.
Aplicaciones Científicas De Investigación
Neurochemical Pharmacology
2-methoxy-N-(2-phenoxyethyl)ethanamine is studied for its interactions with neurotransmitter receptors. In a study by Eshleman et al. (2018), various N-benzylphenethylamines, including those structurally related to this compound, were investigated for their affinity and efficacy at serotonin (5-HT) receptors. These compounds showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, indicating their potential for neuropharmacological research in understanding hallucinogenic mechanisms (Eshleman et al., 2018).
Antimicrobial and Antidiabetic Studies
Research by S. G et al. (2023) involved Schiff bases synthesized from this compound and various aromatic aldehydes. These compounds were tested for antimicrobial and antidiabetic activities, revealing inhibitory activities and potential applications in medicinal chemistry. This study highlights the compound's relevance in the development of therapeutics against bacterial infections and diabetes (S. G et al., 2023).
Analytical Characterization in Drug Testing
Zuba et al. (2013) characterized hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, structurally related to this compound. This research is crucial for identifying and understanding new psychoactive substances in forensic and toxicological investigations. It underscores the compound's role in developing analytical methods for drug detection (Zuba et al., 2013).
Cytochrome P450 Enzymes Metabolism
A study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, which are structurally similar to this compound. This research provides insights into the enzymatic pathways involved in the metabolism of such compounds, crucial for understanding their pharmacokinetics and interactions with other drugs (Nielsen et al., 2017).
Biomarker Identification in Clinical Toxicology
Poklis et al. (2015) identified metabolite biomarkers of designer hallucinogens structurally related to this compound. This study is significant for clinical toxicology, aiding in the detection and understanding of the effects of new psychoactive substances (Poklis et al., 2015).
Ethylene Oligomerization Studies
Research by Nyamato et al. (2016) explored the use of compounds including this compound in ethylene oligomerization. This research has implications for industrial chemistry, particularly in the synthesis of polymers and petrochemicals (Nyamato et al., 2016).
Catalysis in Organic Synthesis
Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including this compound, as catalysts for methoxycarbonylation of olefins. This study contributes to the field of organic synthesis, particularly in the development of efficient catalytic processes (Zulu et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-N-(2-phenoxyethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOZLOKDOIJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403571 | |
| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884497-53-4 | |
| Record name | N-(2-Methoxyethyl)-2-phenoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-N-(2-phenoxyethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)




